molecular formula C9H16FNO2 B2399276 Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate CAS No. 2031242-75-6

Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate

Cat. No. B2399276
CAS RN: 2031242-75-6
M. Wt: 189.23
InChI Key: JMORIDAQGDQESW-RNFRBKRXSA-N
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Description

“Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate” is an organic compound . It is a chiral compound with two stereocenters, namely 2R and 4R .


Molecular Structure Analysis

The molecular structure of “Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate” is characterized by the presence of a pyrrolidine ring, a fluorine atom, and a tert-butyl group . The crowded tert-butyl group is known to elicit a unique reactivity pattern .


Physical And Chemical Properties Analysis

“Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate” is a solid powder, usually white to light yellow in color . The compound is relatively stable and can withstand temperatures up to 160°C without decomposition.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate is significant in the field of medicinal chemistry, particularly as a synthon for dipeptidyl peptidase IV inhibitors. Its derivatives, synthesized through a method involving stereospecific double fluorination, serve as useful intermediates for developing various medicinal compounds. These intermediates include 4-fluoropyrrolidine-2-carboxamides, Weinreb amides, carboxylate methyl esters, and carbonitriles, demonstrating high yields and enantiomeric purity, which are crucial for the preparation of medicinal applications (Singh & Umemoto, 2011).

Antibacterial Agents

The tert-butyl group, when attached to fluoropyrrolidine and other similar compounds, has been explored for its antibacterial properties. Studies involving the synthesis and evaluation of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and related compounds have shown significant in vitro and in vivo antibacterial activities. These studies underline the potential of such compounds in developing new antibacterial agents with favorable pharmacokinetic profiles (Bouzard et al., 1989).

Chiral Auxiliary and Synthesis of Amino Acids

The compound has also been utilized as a chiral auxiliary in the synthesis of enantiomerically pure amino acids and dipeptides. This application is significant for synthesizing compounds with specific stereochemical configurations, which is vital in drug development and synthesis of biologically active molecules. The ability to prepare both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate demonstrates its versatility and importance in organic synthesis (Studer, Hintermann, & Seebach, 1995).

Multicomponent Reactions

Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate is involved in palladium-catalyzed multicomponent reactions. These reactions enable the synthesis of polysubstituted aminopyrroles and their bicyclic analogues, showcasing the compound's role in facilitating complex chemical transformations. Such reactions are crucial for developing novel organic compounds with potential applications in drug discovery and materials science (Qiu, Wang, & Zhu, 2017).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It carries the hazard statements H302, H315, and H319, suggesting that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation .

properties

IUPAC Name

tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMORIDAQGDQESW-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@H](CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate

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